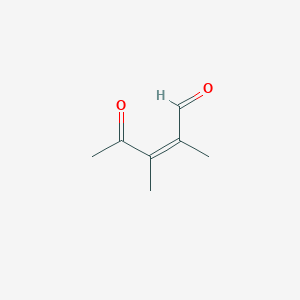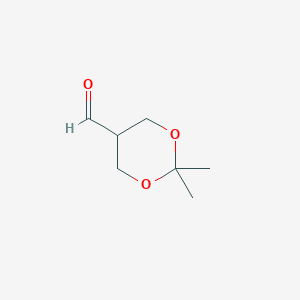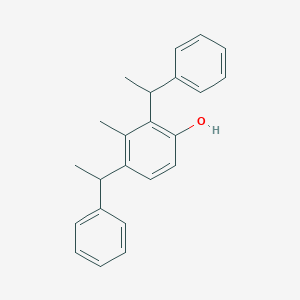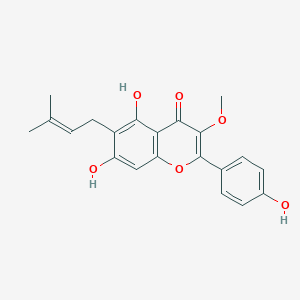
Topazolina
Descripción general
Descripción
what is 'Topazolin'? Topazolin is a brand of insecticide and fungicide that is used to control a variety of pests, including aphids, whiteflies, and mites. It is often used in greenhouses and on crops. the use of 'Topazolin' Topazolin is a brand name of a medication used to treat fungal skin infections. It is an antifungal medication, containing the active ingredient terbinafine hydrochloride. It works by killing the fungi that cause the infection. It is available in cream, spray, and solution forms, and is usually applied to the affected area twice a day. the chemistry of 'Topazolin' Topazolin is an herbicide that is used to control weeds in a variety of crops. It is a selective pre-emergence herbicide that is absorbed by the roots and shoots of the weed, preventing it from growing. The active ingredient in Topazolin is flumioxazin, which is a phenyloxadiazole herbicide. This chemical inhibits the growth of weeds by blocking the enzyme enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is essential for the synthesis of amino acids, which are essential for the growth and development of plants. the biochemical/physical effects of 'Topazolin' Topazolin is a synthetic hormone used to treat endometriosis and is the active ingredient in the drug Elagolix. It works by blocking the activity of gonadotropin-releasing hormone (GnRH) receptors in the body. This reduces the production of estrogen, which can help reduce the symptoms of endometriosis. The physical effects of Topazolin include decreased menstrual pain, lighter menstrual bleeding, and a decrease in the size of endometrial implants. The biochemical effects of Topazolin include a decrease in the production of the hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This decrease in hormone production leads to a decrease in estrogen levels, which helps reduce the symptoms of endometriosis. the benefits of 'Topazolin' Topazolin is a topical solution used to treat fungal skin infections such as athlete's foot and ringworm. It is available over-the-counter and is often used in combination with other treatments. The main benefit of using Topazolin is that it is effective in treating fungal skin infections. It is also easy to use, as it is applied directly to the affected area. Additionally, it is generally well-tolerated and has few side effects. the related research of 'Topazolin' Topazolin is a brand of a topical antifungal drug used to treat certain skin infections, including athlete's foot and jock itch. Research related to Topazolin includes studies on the efficacy of the drug in treating fungal infections, its safety, side effects, and potential interactions with other medications. Additionally, research has been conducted to explore the mechanism of action of Topazolin, as well as to identify potential new uses for the drug.
Aplicaciones Científicas De Investigación
Medicina Tradicional
La Topazolina se encuentra en el regaliz, que es el producto herbal más consumido en el mundo . La acumulación dinámica de metabolitos secundarios, incluida la this compound, en el regaliz es un área de investigación activa .
Metabolismo Fúngico
La this compound juega un papel en el metabolismo fúngico de los flavonoides prenilados . Se convierte por los hongos en compuestos similares a los obtenidos de otros flavonoides prenilados .
Metabolismo de Isoflavonas
La this compound participa en el metabolismo de la piscidona isoflavona 6′-prenilateda . Es metabolizada por ciertos hongos para dar la dihidropirano-isoflavona correspondiente como producto mayoritario .
Investigación de Flavonoides
La this compound es un componente de ciertas 3-metoxiflavonas que se encuentran en las raíces del altramuz amarillo . Su presencia ayuda a los investigadores a comprender la estructura química y las propiedades de estos flavonoides .
Safety and Hazards
Mecanismo De Acción
Target of Action
Topazolin, also known as Tolazoline , is a vasodilator that primarily targets the Alpha-1A adrenergic receptor, Alpha-2A adrenergic receptor, Histamine H1 receptor, and Histamine H2 receptor . These receptors play a crucial role in regulating vascular smooth muscle tone and cardiac output .
Mode of Action
Topazolin interacts with its targets through a combination of direct and indirect effects . It directly affects peripheral vascular smooth muscle, leading to vasodilation . Indirectly, it triggers the release of endogenous histamine, which further contributes to vasodilation . Topazolin also exhibits moderate alpha-adrenergic blocking activity and histamine agonist activity . These interactions typically result in a reduction of pulmonary arterial pressure and vascular resistance .
Biochemical Pathways
The release of endogenous histamine indicates potential involvement in histaminergic signaling pathways .
Result of Action
The primary molecular effect of Topazolin is the reduction of pulmonary arterial pressure and vascular resistance . This is achieved through its interaction with adrenergic and histamine receptors, leading to vasodilation . On a cellular level, this can result in improved blood flow and oxygenation, particularly beneficial in conditions like persistent pulmonary hypertension of the newborn .
Action Environment
The efficacy and stability of Topazolin, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with Topazolin.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148990 | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109605-79-0 | |
| Record name | Topazolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Topazolin and where is it found?
A: Topazolin, chemically known as 5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone [], is a prenylated 3-methoxyflavone. It was first discovered and isolated from the roots of the yellow lupin (Lupinus luteus L. cv. Topaz) [].
Q2: What is the molecular structure and formula of Topazolin?
A2: Topazolin possesses an isoprenyl group (also known as a 3,3-dimethylallyl group) attached to its core flavone structure.
- Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, its structure was elucidated using a combination of chemical and spectroscopic methods []. This likely included techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
Q3: Does Topazolin exhibit any biological activities?
A: Topazolin was found to have weak fungitoxic activity against the fungus Cladosporium herbarum []. This suggests that despite its phenolic nature and isopentenyl side chain, which are often associated with antifungal properties, its activity against this specific fungus is limited.
Q4: How is Topazolin metabolized by fungi?
A: Studies have shown that certain fungi can metabolize Topazolin. Aspergillus flavus and Botrytis cinerea were observed to metabolize Topazolin into various products, similar to metabolites observed from other prenylated flavonoids like luteone []. This suggests these fungi possess enzymatic pathways capable of modifying the prenyl group and potentially other parts of the Topazolin structure.
Q5: Are there any computational studies on Topazolin's activity?
A: Yes, a study utilized computational methods, including density functional theory (DFT), to investigate the antioxidant potential of Topazolin []. The study suggests that the antioxidant activity of Topazolin is influenced by solvent effects and its pKa value. Specifically, a higher pKa value of Topazolin appears to be beneficial for its antioxidant activity in certain solvent environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





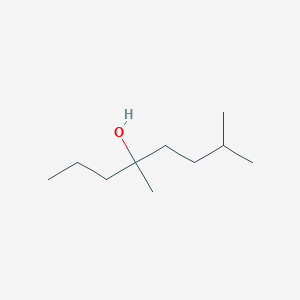

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)

![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)

